4-(Cyanoamino)benzoic acid
Overview
Description
4-(Cyanoamino)benzoic acid is an organic compound characterized by the presence of a cyano group (-CN) and an amino group (-NH2) attached to a benzoic acid core
Mechanism of Action
Target of Action
4-(Cyanoamino)benzoic acid, a derivative of benzoic acid, is known to exhibit various biological activities Benzoic acid derivatives have been shown to have antibacterial activity against various gram-positive and -negative bacteria .
Mode of Action
coli . This suggests that these compounds may interact with their targets, leading to alterations in the metabolic pathways of the organism .
Biochemical Pathways
For instance, they can impact arginine and proline, pyrimidine, glutathione, and galactose metabolisms, as well as aminoacyl-tRNA and arginine biosyntheses . These alterations can lead to significant changes in the metabolic response of the organism .
Result of Action
coli cells . This suggests that these compounds may have a certain impact on oxidative/antioxidant status, genomic stability, arginine-related pathways, and nucleic acid metabolism .
Action Environment
coli cells to phenolic acids can be different depending on the specific compound . This suggests that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanoamino)benzoic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyanoamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of aminobenzoic acid derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acids, aminobenzoic acids, and other derivatives with potential biological and industrial applications.
Scientific Research Applications
4-(Cyanoamino)benzoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
4-(Cyanoamino)benzoic acid can be compared with other similar compounds, such as:
4-Aminobenzoic acid (PABA): Both compounds share a benzoic acid core, but PABA lacks the cyano group.
4-Cyanobenzoic acid: This compound has a cyano group but lacks the amino group, making it structurally similar yet functionally distinct.
Properties
IUPAC Name |
4-(cyanoamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXNIYRRNNEFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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